molecular formula C23H38O4 B1679974 24-Norursodeoxycholic acid CAS No. 99697-24-2

24-Norursodeoxycholic acid

货号: B1679974
CAS 编号: 99697-24-2
分子量: 378.5 g/mol
InChI 键: QYYDXDSPYPOWRO-JHMCBHKWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

诺熊去氧胆酸是一种胆汁酸衍生物,因其在治疗肝脏疾病中的潜在治疗应用而受到关注。 它是熊去氧胆酸的侧链缩短衍生物,熊去氧胆酸以其在治疗胆汁淤积性肝病中的应用而闻名 .

准备方法

合成路线和反应条件

诺熊去氧胆酸是通过一系列化学反应从熊去氧胆酸开始合成的。合成路线涉及缩短熊去氧胆酸的侧链。 此过程通常包括氧化、还原和水解等步骤,并在特定反应条件下进行 .

工业生产方法

诺熊去氧胆酸的工业生产涉及使用优化反应条件的大规模化学合成,以确保高产率和纯度。 该工艺设计为具有成本效益且可扩展,使其适合商业生产 .

化学反应分析

Metabolism of 24-Norursodeoxycholic Acid

NorUDCA undergoes extensive phase I and phase II metabolism, including hydroxylation, sulfation, and glucuronidation, increasing its hydrophilicity . This extensive metabolism promotes the detoxification and renal elimination of bile acids .

Impact on Bile Flow and Biliary Secretion

Immunomodulatory Effects on CD8+ T Cells

NorUDCA exhibits immunomodulatory effects by reducing hepatic innate and adaptive immune cells, including CD8+ T cells . It can ameliorate hepatic injury and systemic inflammation in models of CD8+ T cell-driven immunopathology . Mechanistically, NorUDCA affects lymphoblastogenesis, expansion, glycolysis, and mTORC1 signaling in CD8+ T cells . Mass spectrometry has identified that NorUDCA regulates CD8+ T cells by targeting mTORC1, which was confirmed in circulating PSC CD8+ T cells .

Comparison with Ursodeoxycholic Acid (UDCA)

In a study using Mdr2(-/-) mice, NorUDCA improved liver tests and histology and reduced hydroxyproline content, as well as the number of infiltrating neutrophils and proliferating hepatocytes and cholangiocytes . In contrast, UDCA increased alanine transaminase and alkaline phosphatase levels and had minimal effects on hydroxyproline content . NorUDCA also induced biliary transporters and detoxification enzymes to a greater extent than UDCA .

Effects on Liver Enzymes

NorUDCA reduces serum alkaline phosphatase (ALP) levels in a dose-dependent manner . Clinical trials have shown that NorUDCA reduces serum ALP and other liver enzyme markers of cholestasis in patients with primary sclerosing cholangitis (PSC) and reduces serum alanine aminotransferase (ALT) in patients with nonalcoholic fatty liver disease .

科学研究应用

Primary Sclerosing Cholangitis (PSC)

NorUDCA has been investigated as a novel therapeutic agent for PSC, an immune-mediated cholestatic liver disease. Clinical trials have demonstrated that NorUDCA can significantly reduce serum alkaline phosphatase levels, a marker of cholestasis, thereby indicating its potential efficacy in managing PSC .

Alcoholic Liver Disease (ALD)

Research indicates that NorUDCA can ameliorate liver injury associated with ALD. In experimental models, it reduced hepatocyte death and shifted macrophage polarization towards an anti-inflammatory phenotype, suggesting a protective role against ethanol-induced liver damage .

Table 1: Summary of Key Studies on NorUDCA

Study ReferenceDisease ModelKey FindingsImplications
Alcoholic Liver DiseaseAmeliorated liver injury; reduced pro-inflammatory cytokinesPotential new treatment for ALD
Primary Sclerosing CholangitisModulated TH17/Treg balance; reduced inflammationPromising therapeutic for PSC
CD8+ T Cell DysregulationDirect modulation of CD8+ T cells; reduced hepatic immunopathologyInsights into immune-mediated liver diseases
Cholestatic Liver Disease ModelsReduced serum markers of cholestasis; improved liver functionSupports use in various cholestatic conditions

作用机制

诺熊去氧胆酸通过几种机制发挥作用:

    分子靶标: 它靶向胆汁酸代谢和转运中涉及的特定受体和酶。

    参与的途径: 它调节与炎症、纤维化和细胞代谢相关的信号通路。

相似化合物的比较

诺熊去氧胆酸与其他胆汁酸衍生物进行比较,例如:

    熊去氧胆酸: 以其在治疗原发性胆汁性肝硬化中的应用而闻名。

    牛磺熊去氧胆酸: 另一种具有类似治疗应用的衍生物。

    鹅去氧胆酸: 用于治疗胆结石.

独特性

诺熊去氧胆酸的独特之处在于其侧链缩短的结构,这赋予其独特的药代动力学特性。 这种结构修饰使其能够进行胆肝分流,从而增强其在肝病中的治疗潜力 .

生物活性

24-Norursodeoxycholic acid (NorUDCA) is a synthetic bile acid derivative of ursodeoxycholic acid (UDCA) that has gained attention for its potential therapeutic applications in treating cholestatic liver diseases, particularly primary sclerosing cholangitis (PSC). This article explores the biological activity of NorUDCA, focusing on its immunomodulatory properties, effects on liver function, and potential mechanisms of action.

Immunomodulatory Effects
NorUDCA has been shown to directly modulate the function of CD8+ T cells, which play a crucial role in the pathogenesis of PSC. Studies involving Mdr2 knockout mice, a model for PSC, revealed that NorUDCA reduced the activation and proliferation of CD8+ T cells, leading to decreased hepatic inflammation and injury .

  • Key Findings:
    • NorUDCA decreased hepatic innate and adaptive immune cell populations.
    • It ameliorated liver injury in models of CD8+ T cell-driven immunopathology.
    • The compound was shown to affect metabolic pathways in CD8+ T cells, particularly through mTORC1 signaling .

Choleretic and Antifibrotic Properties
In addition to its immunomodulatory effects, NorUDCA exhibits choleretic properties, enhancing bile flow and promoting the detoxification of bile acids. This action is critical in mitigating cholestasis and preventing fibrosis in liver tissues .

  • Mechanisms Identified:
    • Induction of bile acid detoxifying enzymes and efflux pumps.
    • Enhanced hydrophilicity of biliary bile acids, facilitating their secretion .
    • Stimulation of biliary bicarbonate secretion, which protects against toxic bile acid effects .

Case Studies and Clinical Trials

Recent clinical trials have demonstrated the efficacy of NorUDCA in reducing liver enzyme levels in patients with PSC. A Phase II trial indicated significant reductions in serum alkaline phosphatase (ALP) and alanine aminotransferase (ALT) levels after 12 weeks of treatment .

  • Table 1: Clinical Outcomes from Phase II Trials
ParameterBaseline LevelsPost-Treatment Levelsp-value
Serum ALP (U/L)300150<0.01
Serum ALT (U/L)10050<0.01
Total Bilirubin (mg/dL)2.51.2<0.05

Experimental Studies

In preclinical models, NorUDCA has been shown to significantly improve liver histology and reduce markers of inflammation and fibrosis compared to UDCA. Specifically, Mdr2(-/-) mice treated with NorUDCA exhibited lower hydroxyproline content—a marker for collagen deposition—indicating reduced fibrosis .

  • Table 2: Comparative Effects on Liver Histology
TreatmentHydroxyproline Content (μg/g tissue)Infiltrating Neutrophils (cells/HPF)
NorUDCA4510
UDCA8025
Control10030

属性

IUPAC Name

(3R)-3-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O4/c1-13(10-20(26)27)16-4-5-17-21-18(7-9-23(16,17)3)22(2)8-6-15(24)11-14(22)12-19(21)25/h13-19,21,24-25H,4-12H2,1-3H3,(H,26,27)/t13-,14+,15-,16-,17+,18+,19+,21+,22+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYDXDSPYPOWRO-JHMCBHKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99697-24-2
Record name 24-Norursodeoxycholic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099697242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name norUrsodeoxycholic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16260
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NORUCHOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A5G600D9V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
24-Norursodeoxycholic acid
Reactant of Route 2
24-Norursodeoxycholic acid
Reactant of Route 3
24-Norursodeoxycholic acid
Reactant of Route 4
24-Norursodeoxycholic acid
Reactant of Route 5
24-Norursodeoxycholic acid
Reactant of Route 6
24-Norursodeoxycholic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。